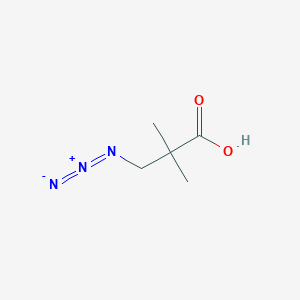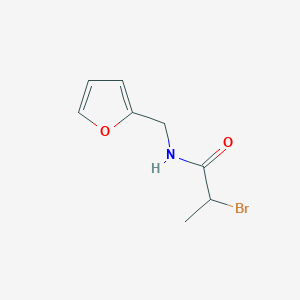
2-azido-N-(3-bromophenyl)acetamide
Overview
Description
2-azido-N-(3-bromophenyl)acetamide, also known as 2-azido-3-bromoacetanilide, is a compound that has been used in a variety of scientific research applications. It is a derivative of acetanilide with a bromine atom and an azido group attached to the phenyl ring. It is a colorless solid that is soluble in alcohols and water. It has been used in the synthesis of many other compounds and has been used in a variety of biochemical and physiological research applications.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
2-Phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides, including bromophenyl azo derivatives, have been evaluated for their analgesic and anti-inflammatory activities. The bromophenyl azo derivative exhibited significant activity, comparable to standard drugs such as pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).
Copper-Catalyzed Direct Amination
A copper-catalyzed direct amination method for ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, was developed using sodium azide. This method efficiently synthesizes ortho-functionalized aromatic amines, useful in various chemical syntheses (Zhao, Fu, & Qiao, 2010).
Enzyme Inhibition for Drug Synthesis
Acetamido azasugars synthesized from compounds including N-(4-phenyl-2-azido-3-butenyl)acetamide have been tested as inhibitors of β-N-acetylglucosaminase. These compounds are potential precursors for the synthesis of N-acetylglucosaminyltransferase inhibitors, relevant in medicinal chemistry (Takaoka, Kajimoto, & Wong, 1993).
Green Synthesis of Intermediates for Dyes
A novel Pd/C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production. This method offers a more environmentally friendly approach compared to traditional methods (Qun-feng, 2008).
Antimicrobial and Hemolytic Activity
A series of acetamide derivatives, including 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were synthesized and evaluated for antimicrobial and hemolytic activity. Some derivatives displayed significant activity against various microbial species, indicating potential for development as antimicrobial agents (Gul et al., 2017).
Quantum Chemical Computations for Anti-HIV Drugs
Density functional theory (DFT) computations were conducted on a series of acetamide derivatives, assessing their potential as anti-HIV drugs. The study revealed that derivatives with bromophenyl and nitrophenyl substitutions are the most potent, providing insights for drug design (Oftadeh, Mahani, & Hamadanian, 2013).
Future Directions
Properties
IUPAC Name |
2-azido-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMYQFGOTZJHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)


![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)


![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)



![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
